(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
BenchChem offers high-quality (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Potential
Compounds with pyrazole structures have been reported to show good antimicrobial potential. This includes activity against various bacteria and fungi, which could make them valuable in developing new antibiotics or antifungal agents .
Antiviral Activity
Some pyrazole derivatives have been studied for their potential as anti-HIV agents through molecular docking studies, suggesting a possible role in antiviral therapy .
Antifungal Activity
The structural features of pyrazole compounds, such as the presence of a benzene ring, have been associated with beneficial effects on antifungal activity .
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are commonly used in drugs with anti-inflammatory and analgesic properties, which could be useful in treating conditions like arthritis or chronic pain .
Anticancer Potential
Some pyrazole-bearing compounds have shown selectivity and potential against certain cancer cell lines, indicating a possible application in cancer treatment .
Antileishmanial and Antimalarial Activities
The diverse pharmacological effects of pyrazole compounds include potent activities against diseases such as leishmaniasis and malaria, which are significant global health concerns .
Cytotoxicity and Cell Cycle Modulation
Pyrazole derivatives have been tested for their cytotoxicity to cells and their ability to modulate cell cycle phases, which is crucial in understanding their potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may involve interactions with its targets that lead to changes in cellular processes . For instance, some compounds with a pyrazole skeleton have been found to exhibit their effects through a radical addition followed by intramolecular cyclization .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Related compounds have been found to exhibit cytotoxic efficiency with ic 50 values ranging from 0426 to 4943 μM .
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-10-13(14(17-18)21-2)15(20)19-8-5-12(9-19)22-11-3-6-16-7-4-11/h3-4,6-7,10,12H,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQHWNGELKKLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.